molecular formula C23H18FN3O5S B14127338 methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B14127338
M. Wt: 467.5 g/mol
InChI Key: HQRWBAQLIOVKGR-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a thienopyrimidine core, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H18FN3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H18FN3O5S/c1-32-22(30)15-4-8-17(9-5-15)25-19(28)13-26-18-10-11-33-20(18)21(29)27(23(26)31)12-14-2-6-16(24)7-3-14/h2-11H,12-13H2,1H3,(H,25,28)

InChI Key

HQRWBAQLIOVKGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

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